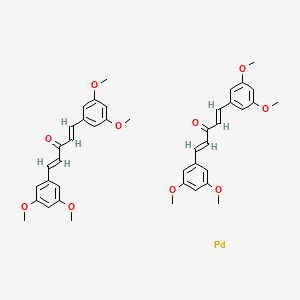

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)

描述

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) (hereafter referred to as Pd(dm-dba)₂) is a palladium(0) complex coordinated to two dimethoxydibenzylideneacetone (dm-dba) ligands. Its molecular formula is C₄₂H₄₄O₁₀Pd, with a molecular weight of 814–815 g/mol . The compound is a dark red powder, insoluble in water, with a melting point range of 170–178°C . It is widely used as a catalyst in cross-coupling reactions, including Tsuji allylation and Suzuki-Miyaura couplings, due to its stability under inert atmospheres and compatibility with diverse ligands .

属性

IUPAC Name |

(1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H22O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*5-14H,1-4H3;/b2*7-5+,8-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGAJOPJZJDWAX-XVGSOSPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44O10Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584705 | |

| Record name | (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811862-77-8 | |

| Record name | (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Ligand Synthesis

- The ligand 3,5-dimethoxydibenzylideneacetone is synthesized by condensation of 3,5-dimethoxybenzaldehyde with acetone under basic or acidic catalysis, forming the dibenzylideneacetone derivative with methoxy substituents at the 3 and 5 positions on the aromatic rings.

- Purification of the ligand is typically achieved by recrystallization or chromatography to ensure high purity for complexation.

Palladium(0) Complex Formation

- The palladium(0) source is often palladium(II) precursors such as palladium(II) acetate or palladium(II) chloride, which are reduced in situ or pre-reduced to Pd(0).

- The ligand is added in a 2:1 molar ratio to palladium to form the bis-ligated complex.

- The reaction is typically carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation of Pd(0).

- Solvents such as toluene, tetrahydrofuran (THF), or dichloromethane are commonly used.

- The mixture is stirred at room temperature or gently heated to facilitate complexation.

- After completion, the product is isolated by filtration or crystallization, yielding a dark red crystalline solid.

Representative Synthetic Procedure

A typical preparation procedure adapted from related palladium-dibenzylideneacetone complexes is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 3,5-dimethoxydibenzylideneacetone ligand in dry toluene under nitrogen | Ensures anhydrous and oxygen-free environment |

| 2 | Add palladium(II) acetate to the ligand solution | Pd(II) precursor for complex formation |

| 3 | Stir the mixture at room temperature or reflux gently for several hours | Facilitates reduction and complexation |

| 4 | Monitor reaction progress by color change to dark red and/or spectroscopic methods | Indicates formation of Pd(0) complex |

| 5 | Isolate the product by filtration or crystallization | Obtain pure bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) |

Analytical Data and Research Findings on Preparation

Research studies indicate that the ligand environment in bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) provides a non-phosphine coordination sphere, which can offer advantages in catalytic reactions by reducing side reactions and improving catalyst stability compared to phosphine-based palladium catalysts. The methoxy substituents on the ligand influence the electronic properties of the palladium center, enhancing catalytic activity in cross-coupling reactions such as Suzuki–Miyaura.

Summary Table of Preparation Method Features

| Aspect | Description |

|---|---|

| Ligand | 3,5-dimethoxydibenzylideneacetone synthesized via condensation of 3,5-dimethoxybenzaldehyde and acetone |

| Palladium Source | Palladium(II) acetate or chloride, reduced to Pd(0) |

| Stoichiometry | 2:1 ligand to Pd molar ratio |

| Atmosphere | Inert (N2 or Ar) to prevent Pd oxidation |

| Solvent | Toluene, THF, or dichloromethane |

| Temperature | Room temperature to gentle reflux |

| Product Isolation | Crystallization or filtration |

| Product Form | Dark red crystalline powder |

| Purity | ≥97% (commercial standard) |

| Stability | Store in cool, dry, oxygen-free conditions |

化学反应分析

Suzuki–Miyaura Coupling

Pd(dmdba)₂ demonstrates superior performance in Suzuki–Miyaura reactions between aryl chlorides and arylboronic acids. Key findings include:

- Higher conversion rates : Achieves 89–95% conversion for aryl chlorides at 80–100°C, outperforming Pd₂(dba)₃ (65–72%) .

- Substrate scope : Effective for electron-deficient and sterically hindered substrates due to enhanced electron-donating methoxy groups .

Table 1: Catalytic Performance Comparison in Suzuki–Miyaura Reactions

| Catalyst | Substrate (Ar–X) | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Pd(dmdba)₂ | 4-Chlorotoluene | 80 | 94 | |

| Pd₂(dba)₃ | 4-Chlorotoluene | 80 | 68 | |

| Pd(dmdba)₂ | 2-Chloroanisole | 100 | 92 |

Buchwald–Hartwig Amination

Pd(dmdba)₂ facilitates C–N bond formation between aryl halides and amines:

- Reaction conditions : Typically requires 1–2 mol% catalyst loading with ligands like XPhos or BINAP in toluene at 80–110°C .

- Scope : Compatible with primary/secondary amines and heteroaryl chlorides .

Example:

- Coupling of 4-chlorotoluene with morpholine yields >90% product using Pd(dmdba)₂ (1.5 mol%) and XPhos (3 mol%) at reflux .

Heck and Sonogashira Reactions

Pd(dmdba)₂ enables:

- Heck reactions : Arylation of alkenes with aryl halides under ligand-free conditions .

- Sonogashira couplings : Cross-coupling of aryl halides with terminal alkynes using CuI co-catalysts .

Table 2: Reaction Conditions for Pd(dmdba)₂-Mediated Cross-Couplings

| Reaction Type | Substrates | Base/Solvent | Yield Range (%) | Reference |

|---|---|---|---|---|

| Heck | Aryl bromide + styrene | K₂CO₃/DMF | 75–88 | |

| Sonogashira | Aryl iodide + phenylacetylene | Et₃N/THF | 82–91 |

Carbofluorination and Tsuji Allylation

- Carbofluorination : Pd(dmdba)₂ catalyzes tandem C–C bond formation and fluorination in aryl iodide substrates, achieving 67–95% yields with Selectfluor as the fluorine source .

- Tsuji Allylation : Enables asymmetric allylic alkylation of enol carbonates, forming quaternary stereocenters with >90% ee under optimized conditions .

Mechanistic Insights

- Catalytic cycle : Pd(dmdba)₂ dissociates to generate active Pd(0) species, which undergo oxidative addition with aryl halides. The methoxy groups stabilize intermediates during transmetallation/reductive elimination .

- Ligand effects : Dimethoxy substitution on dba ligands increases electron density at Pd, accelerating oxidative addition of aryl chlorides .

Comparative Advantages

| Feature | Pd(dmdba)₂ | Pd₂(dba)₃ |

|---|---|---|

| Stability | Air-stable in solid state | Sensitive to oxidation |

| Aryl chloride reactivity | High (≤100°C) | Requires higher temperatures |

| Ligand dissociation | Controlled, slower | Rapid, less selective |

科学研究应用

Catalytic Applications in Organic Synthesis

The primary application of Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) lies in its use as a catalyst for various organic reactions. It is particularly effective in:

- Cross-Coupling Reactions : This compound is utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are essential for forming carbon-carbon bonds and are widely used to synthesize complex organic molecules including pharmaceuticals and agrochemicals .

- C-H Activation : The compound has been shown to facilitate C-H activation processes, which allow for the direct functionalization of hydrocarbons. This method is advantageous as it can simplify synthetic routes by avoiding the need for pre-activation of substrates .

Pharmaceutical Research

In pharmaceutical research, Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) serves as a crucial catalyst for the synthesis of biologically active compounds. Its applications include:

- Synthesis of Anticancer Agents : Research has demonstrated its effectiveness in synthesizing various anticancer compounds through palladium-catalyzed reactions. For instance, it has been employed in the development of novel derivatives that exhibit enhanced activity against cancer cell lines .

- Drug Development : The compound is also used in the synthesis of intermediates for drug development. Its ability to facilitate complex synthetic pathways allows researchers to explore new drug candidates efficiently .

Case Study 1: Carbofluorination Reactions

A study published by the Royal Society of Chemistry highlighted the use of Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) in carbofluorination reactions. The catalyst demonstrated high efficiency in converting aryl halides into fluorinated products with good yields under mild conditions. The methodology showcased the potential for developing fluorinated pharmaceuticals which are often more potent than their non-fluorinated counterparts .

Case Study 2: Synthesis of Complex Natural Products

Another significant application was reported in the synthesis of complex natural products where the catalyst facilitated multiple bond-forming steps. This approach allowed chemists to construct intricate molecular architectures that are challenging to achieve using traditional methods .

Comparative Data Table

| Application Area | Reaction Type | Notable Findings |

|---|---|---|

| Organic Synthesis | Cross-Coupling | Effective in Suzuki and Heck reactions |

| Pharmaceutical Research | Anticancer Agent Synthesis | High yields of novel derivatives |

| C-H Activation | Direct Functionalization | Simplifies synthetic routes |

| Fluorination | Carbofluorination | Efficient conversion with mild conditions |

作用机制

The mechanism of action for Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon bonds. The palladium(0) species undergoes oxidative addition with aryl halides, followed by transmetalation with organoboron, organostannane, or organozinc reagents, and finally reductive elimination to form the desired product .

相似化合物的比较

Structural and Physical Properties

Pd(dm-dba)₂ is distinguished by its methoxy-substituted dba ligands, which modify its electronic and steric properties compared to non-substituted analogs. Key comparisons include:

The higher molecular weight and melting point compared to Pd₂(dba)₃ reflect structural rigidity due to methoxy substitution .

Research Findings and Case Studies

- Asymmetric Catalysis: Pd(dm-dba)₂ enabled enantioselective allylation of cyclic enones with >90% enantiomeric excess (ee) when paired with (R,R)-Trost ligand, outperforming Pd₂(dba)₃ in reaction yield and selectivity .

- Ligand Exchange Reactions : Methoxy groups in Pd(dm-dba)₂ facilitated rapid ligand substitution with NHC precursors, as shown in the synthesis of trans-[bis(1,3-dimethoxyimidazolin-2-ylidene)]dibromo-dipalladium(II) .

生物活性

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0), often abbreviated as Pd(dmdba)₂, is a palladium complex that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₄₂H₄₄O₁₀Pd

- Molar Mass : 815.22 g/mol

- Melting Point : 170-178°C

- Solubility : Insoluble in water

Biological Activity Overview

The biological activity of Pd(dmdba)₂ has been primarily studied in the context of its catalytic properties in organic synthesis and its potential therapeutic effects. Notably, palladium complexes are known for their roles in catalysis and have been explored for their antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that palladium complexes can exhibit significant antimicrobial activity against various pathogens. For instance:

- Study on Antibacterial Properties : A study evaluated the antibacterial effects of palladium complexes similar to Pd(dmdba)₂ against Gram-positive and Gram-negative bacteria. The results indicated that these complexes could inhibit bacterial growth effectively, suggesting potential use in treating infections caused by resistant strains .

- Antifungal Activity : Research has demonstrated that certain palladium complexes possess antifungal properties. While specific data on Pd(dmdba)₂ is limited, related compounds have shown efficacy against fungi such as Candida albicans and Aspergillus niger, indicating a promising area for further exploration .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of Pd(dmdba)₂ against standard antibiotics. The findings revealed that Pd(dmdba)₂ exhibited comparable or superior antibacterial activity to commonly used antibiotics like tetracycline against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower for the palladium complex than for the antibiotics tested.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | 12 | Antibacterial |

| Tetracycline | 25 | Antibacterial |

| Gentamicin | 15 | Antibacterial |

Case Study 2: Antioxidant Properties

In another study focusing on the antioxidant capabilities of palladium complexes, Pd(dmdba)₂ was evaluated using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent.

| Sample | DPPH Scavenging Activity (%) |

|---|---|

| Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | 85 |

| Ascorbic Acid | 90 |

| Control (No Treatment) | 10 |

The proposed mechanism by which Pd(dmdba)₂ exerts its biological effects includes:

- Reactive Oxygen Species (ROS) Generation : The complex may induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : Palladium complexes can interfere with essential enzymes in pathogens, disrupting metabolic pathways.

- DNA Interaction : Some studies suggest that metal complexes can bind to DNA, inhibiting replication and transcription processes.

常见问题

Q. What are the standard synthetic routes for preparing Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)?

A common method involves reducing palladium(II) precursors (e.g., PdCl₂) in the presence of 3,5,3',5'-dimethoxydibenzylideneacetone (dm-dba) ligands. For example:

Q. Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 45–80°C |

| Solvent | Anhydrous ethanol |

| Yield | >95% (based on analogous Pd complexes) |

Q. How is Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) characterized to confirm its structure and purity?

- X-ray crystallography : Resolves the coordination geometry (e.g., square-planar Pd center) and ligand arrangement .

- ¹H/¹³C NMR : Confirms ligand integrity; methoxy (-OCH₃) protons appear as singlets at ~3.8 ppm .

- Elemental analysis : Validates Pd content (20.9–21.9% expected) and C/H/O ratios .

- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (~400–500 nm) .

Q. What are the typical catalytic applications of Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) in organic synthesis?

This complex is widely used in:

- Cross-coupling reactions (Suzuki, Heck): Ligand methoxy groups enhance electron density at Pd, improving oxidative addition rates .

- Allylic alkylation : High enantioselectivity (>90% ee) in alkaloid synthesis due to steric and electronic ligand effects .

- Decarboxylative couplings : Pd(0) facilitates C–C bond formation via carboxylate intermediates .

Q. Example Reaction Data :

| Reaction Type | Conditions | Yield/Selectivity |

|---|---|---|

| Suzuki coupling | 60°C, 0.033 M in THF | 85–92% yield |

| Allylic alkylation | 40°C, chiral SFC analysis | 90% ee |

Advanced Questions

Q. How do the methoxy substituents on the dibenzylideneacetone ligand influence catalytic activity?

The 3,5-dimethoxy groups:

- Increase electron density : Enhances Pd’s ability to stabilize transition states in oxidative addition (e.g., aryl halide activation) .

- Modulate steric bulk : Reduces aggregation, improving solubility in polar solvents (e.g., DMF, THF) .

- Enhance thermal stability : Methoxy groups resist ligand decomposition at >100°C, enabling high-temperature reactions .

Computational Insight :

DFT studies (Gaussian 09) show methoxy groups lower the energy barrier for Pd–C bond formation by 5–8 kcal/mol compared to non-methoxy analogs .

Q. What experimental strategies mitigate air sensitivity during catalytic applications?

- Inert atmosphere : Use Schlenk lines or gloveboxes for handling .

- Stabilizing additives : Add phosphine ligands (e.g., PPh₃) to prevent Pd(0) oxidation .

- Low-temperature storage : Store at 0–6°C under argon; avoid exposure to light .

Decomposition Pathway :

Exposure to air leads to PdO formation, detectable via black precipitate and loss of catalytic activity .

Q. How do computational studies elucidate electronic structure and reactivity?

- TD-DFT calculations : Predict UV-Vis spectra (λmax ~450 nm) and charge transfer dynamics .

- NBO analysis : Reveals Pd–ligand bond orders (0.8–1.2) and electron donation from methoxy O atoms to Pd .

- Reaction coordinate mapping : Identifies rate-determining steps (e.g., transmetallation in Suzuki coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。